Cas no 53110-06-8 ((3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one)

The compound (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexahydro-2h-cyclopenta[b]furan-2-one is a complex organic molecule with a unique structure. Its key advantages include its stereochemistry, which contributes to its selective reactivity and bioactivity, and its cyclic nature, which may enhance its stability and solubility in various organic solvents.
(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one structure
53110-06-8 structure
商品名:(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one
CAS番号:53110-06-8
MF:C15H24O4
メガワット:268.34866
CID:1580773
PubChem ID:125462690

(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 化学的及び物理的性質

名前と識別子

    • (3aS,4S,6R,6aS)-6-Hydroxy-4-[(1E,3R)-3-hydroxy-1-octen-1-yl]hexah ydro-2H-cyclopenta[b]furan-2-one
    • Losindole
    • UNII-IX8TM6153H
    • SureCN2110132
    • (1SR,5RS,6RS,7RS)-7-hydroxy-6-[(3SR)-3-hydroxyoct-1(E)-enyl]-2-oxabicyclo[3.3.0]octan-3-one
    • CHEMBL2106854
    • AC1MIIMH
    • (1SR,5RS,6RS,7RS)-7-hydroxy-6-&lt
    • (3SR)-3-hydroxyoct-1(E)-enyl&gt
    • -2-oxabicyclo&lt
    • 3.3.0&gt
    • octan-3-one
    • Losindole [INN]
    • ent-Corey PG-Lactone Diol
    • (1SR,5RS,6RS,7RS)-7-hydroxy-6-< (3SR)-3-hydroxyoct-1(E)-enyl> -2-oxabicyclo< 3.3.0> octan-3-one
    • 53110-06-8
    • (3aS,4S,6R,6aS)-6-hydroxy-4-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-one
    • (3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
    • (3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]uran-2-one
    • CHEBI:168636
    • (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
    • (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one
    • インチ: InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m1/s1
    • InChIKey: UMDQPEMZJHAFNL-LAJPVCDTSA-N
    • ほほえんだ: CCCCC[C@H](/C=C/[C@H]1[C@@H]2CC(=O)O[C@@H]2C[C@@H]1O)O

計算された属性

  • せいみつぶんしりょう: 268.16745924g/mol
  • どういたいしつりょう: 268.16745924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 66.8Ų

(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71468-100ug
ent-Corey PG-Lactone Diol
53110-06-8 98%
100ug
¥1072.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C912432-1mg
ent-Corey PG-Lactone Diol
53110-06-8 98%
1mg
¥14,317.00 2022-09-02
1PlusChem
1P00DAR8-1mg
ent-Corey PG-Lactone Diol
53110-06-8 ≥98%
1mg
$883.00 2024-04-30
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71468-1mg
ent-Corey PG-Lactone Diol
53110-06-8 98%
1mg
¥7967.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71468-500ug
ent-Corey PG-Lactone Diol
53110-06-8 98%
500ug
¥4653.00 2022-04-26
A2B Chem LLC
AG19668-1mg
ent-Corey PG-Lactone Diol
53110-06-8 ≥98%
1mg
$666.00 2024-04-19

(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 関連文献

(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-oneに関する追加情報

Introduction to Compound with CAS No. 53110-06-8 and Product Name: (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexahydro-2h-cyclopenta[b]furan-2-one

The compound identified by the CAS number 53110-06-8 and the product name (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexahydro-2h-cyclopenta[b]furan-2-one represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic structures that have garnered significant attention due to their potential biological activities and structural complexity. The intricate stereochemistry and functional groups present in this molecule make it a subject of great interest for researchers exploring novel therapeutic agents.

At the core of this compound's structure lies a hexahydro-cyclopenta[b]furan scaffold, which is a fused bicyclic system featuring a cyclopentane ring embedded within a furan ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile platform for further derivatization and functionalization. The presence of multiple stereocenters, as indicated by the (3as,4s,6r,6as) nomenclature, underscores the compound's complexity and the precision required in its synthesis.

The 6-hydroxy group attached to the hexahydro-cyclopenta[b]furan core is another critical feature of this compound. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which can significantly influence the molecule's solubility, bioavailability, and binding affinity to biological targets. In pharmaceutical contexts, hydroxylated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.

One of the most intriguing aspects of this compound is the 4-[ (1e,3r)-3-hydroxy-1-octen-1-yl ] substituent. This side chain introduces an additional level of complexity through its enantiomeric configuration and the presence of another hydroxyl group. Octenyl side chains are commonly found in natural products and have been explored for their potential roles in drug discovery due to their ability to modulate receptor interactions and enhance bioactivity.

Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules. Techniques such as asymmetric catalysis and chiral resolution have been instrumental in achieving the desired stereochemical purity. These methods not only facilitate the synthesis of enantiomerically pure compounds but also open avenues for exploring structure-activity relationships (SAR) in drug design.

In terms of biological activity, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, derivatives of hexahydro-furan systems have been investigated for their potential as kinase inhibitors, G protein coupled receptor (GPCR) modulators, and anti-inflammatory agents. The hydroxyl groups present in this compound could serve as hydrogen bond donors or acceptors, thereby enhancing interactions with biological targets.

The (1e,3r)-3-hydroxy-1-octen-1-yl side chain is particularly noteworthy due to its resemblance to natural lipids that play crucial roles in cell signaling pathways. By incorporating such moieties into synthetic molecules, researchers can mimic the bioactive properties of natural products while introducing novel chemical functionalities. This approach has led to the discovery of several lead compounds with significant therapeutic potential.

Current research in this field is focused on leveraging computational methods to predict and optimize the biological activity of these complex molecules. Molecular modeling techniques allow researchers to simulate interactions between the compound and potential biological targets at an atomic level. These simulations can guide synthetic efforts by identifying key structural features that contribute to bioactivity.

Additionally, high-throughput screening (HTS) platforms have been employed to rapidly assess the activity of large libraries of compounds against various biological targets. By combining HTS data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

The synthesis and characterization of this specific compound also highlight the importance of analytical techniques in modern drug discovery. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and stereochemistry. These techniques provide invaluable insights into the conformational behavior and reactivity of complex molecules.

In conclusion,(3as,4s,6r,6as)-6-hydroxy-4-[ (1e,3r)-3-hydroxy-1-octen-1-yl ]hexahydro-2h-cyclopenta[b]furan-2-one represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its complex stereochemistry,hydroxyl groups, and unique substituents make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents.

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